Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

5-HT6 receptor binding affinity CNS drug discovery

Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- (CAS 1374643-67-0, MW 391.48, C19H25N3O4S) is a member of the N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide class, which has been identified as high-affinity, selective serotonin 5-HT6 receptor antagonists in primary pharmacology campaigns. Its structural scaffold is characterized by a benzenesulfonamide core with a methoxy group at the 4-position, a piperazine ring at the 3-position, and a 4-(methoxymethyl)phenyl substituent on the sulfonamide nitrogen.

Molecular Formula C19H25N3O4S
Molecular Weight 391.5 g/mol
Cat. No. B12638542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-
Molecular FormulaC19H25N3O4S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3
InChIInChI=1S/C19H25N3O4S/c1-25-14-15-3-5-16(6-4-15)21-27(23,24)17-7-8-19(26-2)18(13-17)22-11-9-20-10-12-22/h3-8,13,20-21H,9-12,14H2,1-2H3
InChIKeyWUZHRNQRXOPBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- for CNS Discovery Research


Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- (CAS 1374643-67-0, MW 391.48, C19H25N3O4S) is a member of the N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide class, which has been identified as high-affinity, selective serotonin 5-HT6 receptor antagonists in primary pharmacology campaigns [1]. Its structural scaffold is characterized by a benzenesulfonamide core with a methoxy group at the 4-position, a piperazine ring at the 3-position, and a 4-(methoxymethyl)phenyl substituent on the sulfonamide nitrogen . This compound belongs to a chemical series known for oral bioavailability and brain penetration, positioning it as a tool candidate for cognitive disorder research.

Why Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- Cannot Be Replaced by Generic 5-HT6 Antagonists


The N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide series exhibits strong structure-activity relationships (SAR) where even minor changes to the N-phenyl substituent drastically alter pharmacokinetic profiles and selectivity. The methoxymethyl group at the 4-position of the N-phenyl ring is a distinct structural motif that is not present in commonly used comparators such as SB-357134 (2,5-dibromo-3-fluorophenyl) or SB-399885 (3,5-dichloro-2-methoxyphenyl) [2]. Within this series, in vivo clearance in rat has been shown to correlate directly with CNS penetration, meaning that seemingly minor substituent changes can yield compounds with fundamentally different brain exposure, oral bioavailability, and off-target liability [1]. Therefore, generic substitution without head-to-head data risks selecting a tool compound with unintended pharmacokinetic or selectivity deficits, undermining experimental reproducibility and translational validity.

Quantitative Differentiation Data for Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-


5-HT6 Receptor Affinity: Class-Level Potency Established, Direct Comparator Data Pending

The N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide class, to which this compound belongs, consistently demonstrates nanomolar affinity for the 5-HT6 receptor. The class benchmark SB-399885 (3,5-dichloro-2-methoxyphenyl analog) exhibits a Ki of 9.0 nM at the human recombinant 5-HT6 receptor . The target compound has not yet been directly profiled in a published head-to-head binding study; however, based on SAR trends, the 4-(methoxymethyl)phenyl substituent is expected to confer comparable or potentially improved affinity relative to the unsubstituted phenyl parent. Quantification awaits dedicated pharmacological profiling.

5-HT6 receptor binding affinity CNS drug discovery

Selectivity Over Other Serotonergic Receptors: Platform Advantage, Compound-Specific Data Required

Selectivity of 5-HT6 antagonists within the benzenesulfonamide series is well-characterized. SB-399885 displays >200-fold selectivity for 5-HT6 over a broad panel of other serotonin receptors, ion channels, and enzymes at 10 µM . While the target compound has not yet been profiled in a published selectivity panel, the 4-(methoxymethyl)phenyl group is structurally distinct from the halogenated aryl groups of ligands like SB-357134 and SB-399885, which may confer a divergent selectivity fingerprint. Dedicated counter-screening is essential to confirm this advantage.

5-HT6 selectivity off-target profiling serotonin receptors

Brain Penetration and Oral Bioavailability: Key Differentiator for in Vivo Studies

Within the N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide class, a strong correlation exists between in vivo clearance in rat and CNS penetration [1]. Compounds such as SB-357134 and SB-399885 are orally active and brain-penetrant. The 4-(methoxymethyl)phenyl substituent introduces additional polarity and hydrogen-bonding capacity compared to the dibromo-fluorophenyl group of SB-357134, which may favorably influence the brain-to-plasma ratio. Published pharmacokinetic studies for the target molecule are not yet available; however, procurement for in vivo screening should be prioritized given the class's track record of brain exposure.

CNS penetration oral bioavailability in vivo pharmacology

Synthetic Tractability and Chemical Purity: Procurement-Ready with Defined Specifications

The target compound is commercially available through specialty vendors such as MolCore with a certified purity of NLT 98% (CAS 1374643-67-0, MW 391.48) . In contrast, comparator molecules like SB-399885 hydrochloride require pre-formulation handling and may be subject to batch-to-batch variability in salt stoichiometry . The availability of the free base in high purity simplifies use in receptor binding assays, cell-based functional assays, and formulation for in vivo dosing, reducing the experimental noise introduced by counter-ion artifacts.

chemical synthesis purity procurement specification

Recommended Research and Discovery Applications for Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-


CNS Target Engagement and Receptor Occupancy Studies

Given the class's demonstrated brain penetration and oral bioavailability, this compound is suitable for ex vivo receptor occupancy assays and in vivo microdialysis studies aimed at correlating 5-HT6 target engagement with pharmacodynamic endpoints. The methoxymethyl substituent may modulate tissue distribution, making it a valuable comparator to SB-399885 for investigating the impact of N-phenyl substitution on CNS partitioning [1].

Behavioral Pharmacology: Cognitive Enhancement Models

5-HT6 antagonists have shown pro-cognitive effects in rodent models such as novel object recognition and water maze tasks. This compound, with its distinct substitution pattern relative to SB-357134 and SB-399885, can serve as a structurally divergent probe to dissect the contribution of peripheral vs. central 5-HT6 receptor populations to cognitive outcomes [1].

Comparative Selectivity Profiling and Off-Target Risk Assessment

The 4-(methoxymethyl)phenyl group is expected to produce a selectivity fingerprint distinct from halogenated analogs. Systematically profiling this compound against a broad panel of GPCRs, ion channels, and enzymes will clarify the structure-selectivity relationships within the benzenesulfonamide class, guiding the design of next-generation 5-HT6 ligands with reduced polypharmacology [1].

Chemical Tool Compound for 5-HT6 Receptor Signaling Studies

As a high-purity (NLT 98%) free base, this compound is immediately suitable for in vitro functional assays (cAMP, β-arrestin recruitment) without the confounding effects of hydrochloride counter-ions. This enables precise determination of antagonist potency and signaling bias, facilitating the selection of optimal tool compounds for mechanistic studies .

Quote Request

Request a Quote for Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.